molecular formula C18H21NO B3019645 N,N-diphenylhexanamide CAS No. 305851-39-2

N,N-diphenylhexanamide

Cat. No. B3019645
Key on ui cas rn: 305851-39-2
M. Wt: 267.372
InChI Key: BFBLZQASNILGHJ-UHFFFAOYSA-N
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Patent
US05298627

Procedure details

To a stirred -10° C. solution of N,N-diphenylacetamide (211 g, 1.0 mol) in tetrahydrofuran (1.0 L) is slowly added a solution of lithium diisopropylamide in tetrahydrofuran-heptane (0.5 L of 2M) while maintaining the temperature between -10° C. to -5° C. The mixture is stirred at -0° C. to 20° C. for 30 minutes. (R)-4-cyano-3-hydroxybutyric acid, ethyl ester (Brower, supra) (40 g, 0.25 mol) as a solution in 200 mL of tetrahydrofuran is added to the previously prepared anion. The reaction mixture is stirred for 30 minutes at -5° C. to -20° C., and transferred to a 2.2N aqueous hydrochloric acid solution (1 L). The aqueous layer is extracted with 500 mL of ethyl acetate, the aqueous layer is separated and reextracted with 100 mL of ethyl acetate, the extracts are combined and concentrated in vacuo to afford crude (R)-6 -cyano-5-hydroxy-3-oxo. N,N-diphenylhexanamide which is not isolated. A small sample is purified by column chromatography on flash silica gel (60:40 hexane:ethyl acetate) as an oil. Proton nuclear magnetic resonance spectroscopy (1H-NMR): (Acetone-d6) δ2.02 (m, 2H), 2.73 (m, 2H), 4.1 (m, 2H), 4.52 (m, 1H), 4.74 (s, 1H), 7.2-7.4 (m, 10H).
Quantity
211 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
tetrahydrofuran heptane
Quantity
0.5 L
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
1 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[C:8](=[O:10])[CH3:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C([N-]C(C)C)(C)C.[Li+].[C:25]([CH2:27][C@@H:28](O)[CH2:29]C(OCC)=O)#N.Cl>O1CCCC1.O1CCCC1.CCCCCCC>[C:1]1([N:7]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[C:8](=[O:10])[CH2:9][CH2:25][CH2:27][CH2:28][CH3:29])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2,6.7|

Inputs

Step One
Name
Quantity
211 g
Type
reactant
Smiles
C1(=CC=CC=C1)N(C(C)=O)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
1 L
Type
solvent
Smiles
O1CCCC1
Name
tetrahydrofuran heptane
Quantity
0.5 L
Type
solvent
Smiles
O1CCCC1.CCCCCCC
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
C(#N)C[C@H](CC(=O)OCC)O
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
1 L
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred at -0° C. to 20° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature between -10° C. to -5° C
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred for 30 minutes at -5° C. to -20° C.
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with 500 mL of ethyl acetate
CUSTOM
Type
CUSTOM
Details
the aqueous layer is separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford crude (R)-6 -cyano-5-hydroxy-3-oxo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(=CC=CC=C1)N(C(CCCCC)=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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